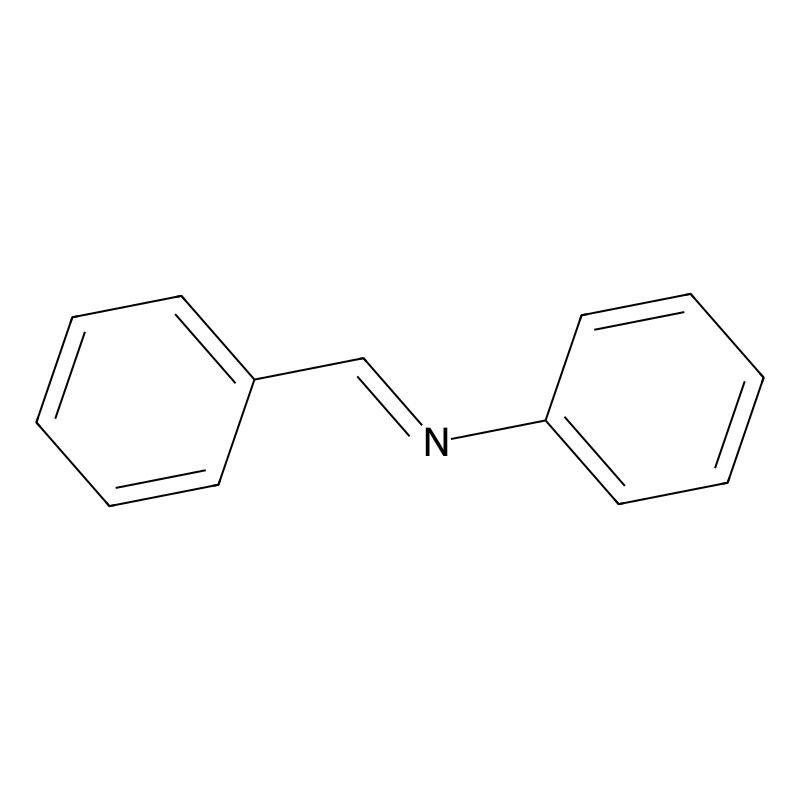

N-Benzylideneaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

N-Benzylideneaniline serves as a model compound for studying Schiff base reactions. These reactions involve the condensation of an aldehyde or ketone with a primary amine, resulting in the formation of an imine bond. Researchers utilize N-Benzylideneaniline to develop and optimize new synthetic methods for Schiff bases, exploring different catalysts and reaction conditions. PubChem հղ용 참조 (Methods and Standards)

Development of Functional Materials:

Due to its structural features, N-Benzylideneaniline possesses interesting properties like photoluminescence and nonlinear optics. Researchers explore its potential in developing functional materials such as organic light-emitting diodes (OLEDs) and nonlinear optical devices. ScienceDirect

Applications in Analytical Chemistry:

N-Benzylideneaniline finds use as a staining agent in various immunoassay techniques like flow cytometry, immunofluorescence, and immunohistochemistry. These techniques rely on specific interactions between antibodies and antigens, and N-Benzylideneaniline helps visualize these interactions. Thermo Fisher Scientific:

N-Benzylideneaniline is an organic compound classified as a Schiff base, formed through the condensation reaction of benzaldehyde and aniline. It is characterized by the presence of a benzylidene group (–C=CH–) attached to the nitrogen atom of the aniline moiety. This compound is notable for its distinctive yellow crystalline appearance and has a melting point typically around 56 °C. N-Benzylideneaniline exhibits significant potential in various chemical applications due to its reactive imine functional group, which can participate in further chemical transformations.

- Schiff Base Formation: The primary method of synthesis involves the reaction between aniline and benzaldehyde, where water is eliminated to form the imine structure .

- Hydrogenation: N-Benzylideneaniline can be hydrogenated to yield N-benzylaniline when treated with hydrogen gas in the presence of catalytic agents such as palladium .

- Reactions with Benzyne: In specific conditions, N-benzylideneaniline can react with benzyne to produce complex products, including N-(o-anilinobenzhydryl)aniline .

- Metal Complex Formation: N-Benzylideneaniline has been utilized to form metal complexes, enhancing its utility in coordination chemistry .

N-Benzylideneaniline and its derivatives have been studied for their biological activities, including:

- Antimicrobial Properties: Some studies suggest that derivatives of N-benzylideneaniline exhibit antibacterial and antifungal activities, making them candidates for pharmaceutical applications.

- Antioxidant Activity: The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects: Certain derivatives have been explored for their ability to reduce inflammation in biological systems.

The synthesis of N-benzylideneaniline primarily involves the following methods:

- Conventional Method: Mixing equimolar amounts of benzaldehyde and aniline under reflux conditions typically yields good results. For instance, a synthesis procedure reported yields up to 85% when using Kinnow peel powder as a green catalyst .

- Green Chemistry Approaches: Recent studies have focused on environmentally friendly methods using natural catalysts like Kinnow peel powder, which not only enhances yield but also reduces environmental impact .

- Solvent-Free Reactions: Some methods emphasize solvent-free conditions to promote the reaction between aniline and benzaldehyde, further aligning with green chemistry principles.

N-Benzylideneaniline finds applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Coordination Chemistry: The compound is used in forming metal complexes, which are essential in catalysis and materials science.

- Pharmaceuticals: Its derivatives are being explored for potential therapeutic uses due to their biological activities.

Interaction studies involving N-benzylideneaniline have focused on its reactivity with various agents:

- Catalytic Reactions: Investigations into its role as a ligand in metal-catalyzed reactions have demonstrated its effectiveness in facilitating hydrogenation processes .

- Biological Interactions: Studies assessing its interaction with biological targets suggest that modifications to the N-benzylideneaniline structure can significantly alter its bioactivity.

Several compounds share structural similarities with N-benzylideneaniline. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Aniline | Contains an amino group | Basic amine properties; used in dye synthesis |

| Benzaldehyde | Contains a carbonyl group | Aromatic aldehyde; used extensively in synthesis |

| 4-Methylbenzaldehyde | Similar aromatic system | Methyl substituent affects reactivity |

| 4-Hydroxybenzaldehyde | Hydroxyl substituent on benzene | Potential antioxidant properties |

| 4-Methoxybenzaldehyde | Methoxy substituent on benzene | Solubility differences; affects reactivity |

N-Benzylideneaniline distinguishes itself through its unique imine structure, which facilitates diverse chemical transformations not typically observed in simple amines or aldehydes.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

M1JG410QVC

Wikipedia

Dates

Park et al. Visible light enables catalytic formation of weak chemical bonds with molecular hydrogen. Nature Chemistry, DOI: 10.1038/s41557-021-00732-z, published online 12 July 2021